![molecular formula C27H42O B102274 (8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol CAS No. 17605-79-7](/img/structure/B102274.png)
(8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol is a synthetic steroid that has been extensively studied for its biochemical and physiological effects. Its unique chemical structure and mechanism of action make it a valuable tool for scientific research in various fields, including pharmacology, endocrinology, and neuroscience.
Mechanism of Action
(8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol acts as a steroid hormone receptor agonist, binding to and activating steroid hormone receptors in cells. It can bind to various steroid hormone receptors, including the androgen receptor, the estrogen receptor, and the progesterone receptor, depending on the specific chemical structure of the steroid molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol depend on the specific steroid hormone receptor that it binds to. For example, binding to the androgen receptor can lead to increased muscle growth and bone density, while binding to the estrogen receptor can lead to changes in the reproductive system and bone metabolism.
Advantages and Limitations for Lab Experiments
The advantages of using (8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol in lab experiments include its high potency and specificity for steroid hormone receptors, as well as its ability to mimic the effects of endogenous steroid hormones. However, its limitations include potential toxicity and the need for careful handling and storage.
Future Directions
For research involving (8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol include investigating its potential as a therapeutic agent for various diseases, including cancer, osteoporosis, and autoimmune disorders. Additionally, further research is needed to fully understand the molecular mechanisms underlying its effects on steroid hormone receptors and its potential interactions with other signaling pathways in cells.
Synthesis Methods
The synthesis of (8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol involves several steps, including the conversion of starting materials to intermediate compounds, followed by the final coupling reaction. The synthesis can be performed using various methods, including chemical synthesis and enzymatic synthesis.
Scientific Research Applications
(8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol has been widely used in scientific research to investigate the biochemical and physiological effects of steroids. It has been used to study the effects of steroids on gene expression, protein synthesis, and cellular signaling pathways. It has also been used to investigate the role of steroids in various physiological processes, including reproduction, metabolism, and immune function.
properties
CAS RN |
17605-79-7 |
|---|---|
Product Name |
(8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
Molecular Formula |
C27H42O |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
(8S,9S,13R,14S)-1,13-dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H42O/c1-17(2)7-6-8-18(3)24-11-12-25-22-10-9-20-16-21(28)15-19(4)26(20)23(22)13-14-27(24,25)5/h15-18,22-25,28H,6-14H2,1-5H3/t18?,22-,23+,24?,25+,27-/m1/s1 |
InChI Key |
SGOMTCCQDMKJNL-DODZSORSSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4C(C)CCCC(C)C)C)O |
SMILES |
CC1=CC(=CC2=C1C3CCC4(C(C3CC2)CCC4C(C)CCCC(C)C)C)O |
Canonical SMILES |
CC1=CC(=CC2=C1C3CCC4(C(C3CC2)CCC4C(C)CCCC(C)C)C)O |
synonyms |
17-(1,5-Dimethylhexyl)-1-methylestra-1(10),2,4-trien-3-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




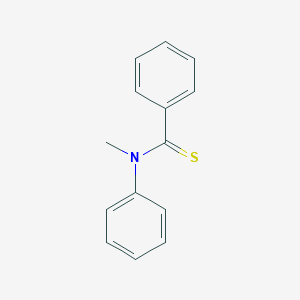
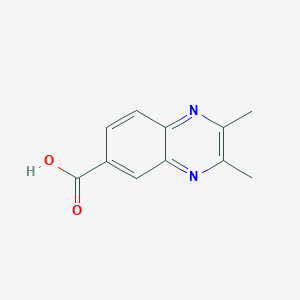

![8-Methoxy-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B102198.png)
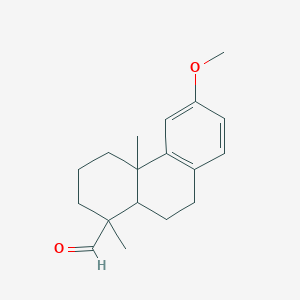
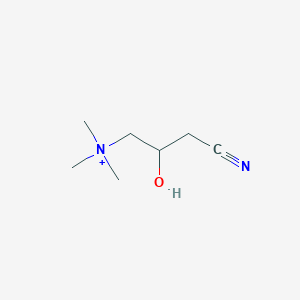
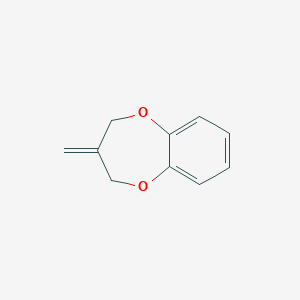
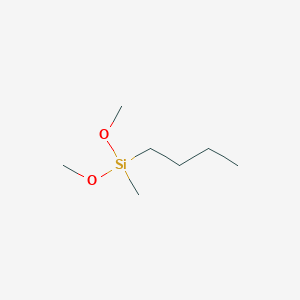
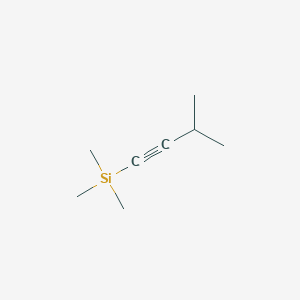
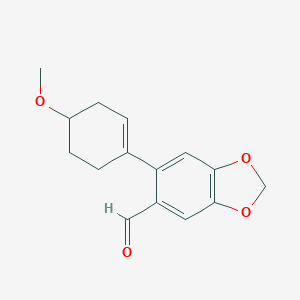

![Benzene, 1-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-4-methyl-](/img/structure/B102214.png)
